CID 71380170

Description

No data on the chemical structure, properties, or applications of CID 71380170 is available in the provided evidence. PubChem Compound ID (CID) is a unique identifier for chemical entities, and further details would require direct access to PubChem or specialized databases .

Properties

CAS No. |

64275-85-0 |

|---|---|

Molecular Formula |

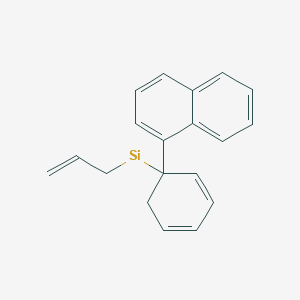

C19H18Si |

Molecular Weight |

274.4 g/mol |

InChI |

InChI=1S/C19H18Si/c1-2-15-20-19(13-6-3-7-14-19)18-12-8-10-16-9-4-5-11-17(16)18/h2-13H,1,14-15H2 |

InChI Key |

AWEKFASHCMYRNU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[Si]C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71380170 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to form the final product .

Industrial Production Methods

In industrial settings, the production of CID 71380170 may involve large-scale chemical reactions using specialized equipment. The process typically includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

CID 71380170 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions of CID 71380170 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of CID 71380170 depend on the specific type of reaction and the reagents used. These products can include various derivatives and modified forms of the original compound .

Scientific Research Applications

CID 71380170 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent and intermediate in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 71380170 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons are unavailable, the evidence highlights methodologies and structural analogs relevant to comparative studies of bioactive compounds:

Key Insights from Evidence

- Structural Overlay Analysis : Figure 8 in illustrates 3D overlays of substrates (e.g., DHEAS, taurocholic acid) and inhibitors (e.g., betulin derivatives), emphasizing steric and functional group alignment for activity .

- Mass Spectrometry Techniques: Source-induced CID in LC-ESI-MS () differentiates isomeric compounds like ginsenosides, suggesting a pathway to characterize CID 71380170 if structural analogs exist .

- Oscillatoxin Derivatives: lists oscillatoxins (CIDs 101283546, 185389, etc.) with methyl or functional group modifications, demonstrating how minor structural changes impact bioactivity .

Hypothetical Comparison Framework

If CID 71380170 belongs to a known class (e.g., steroids, triterpenes), comparisons could include:

| Parameter | CID 71380170 | Taurocholic Acid (CID 6675) | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|---|

| Molecular Formula | Unknown | C₂₆H₄₅NO₆S | C₃₀H₅₀O₂ | C₃₄H₅₂O₈ |

| Bioactivity | Unknown | Bile acid transport substrate | Antiviral, anticancer | Cytotoxic |

| Structural Features | Unknown | Steroid core + taurine conjugate | Lupane triterpenoid | Polyketide + lactone ring |

| Analytical Methods | N/A | LC-MS, 3D structural overlay | NMR, X-ray diffraction | HPLC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.